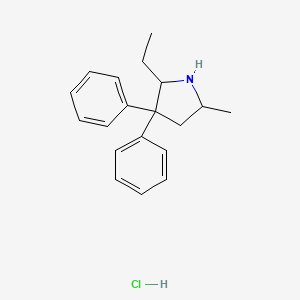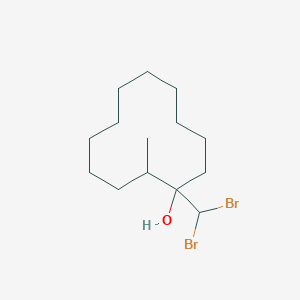![molecular formula C13H25O8P B14569645 Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate CAS No. 61743-18-8](/img/structure/B14569645.png)
Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate is an organic compound with a complex structure that includes both ester and phosphonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate typically involves the reaction of diethyl malonate with diethoxyphosphoryl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enolate, which then reacts with the phosphoryl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and phosphonate groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Yields diethyl malonate and phosphoric acid derivatives.
Substitution: Yields various substituted malonates and phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism by which diethyl {[(diethoxyphosphoryl)methoxy]methyl}propanedioate exerts its effects involves its interaction with nucleophiles and electrophiles. The ester and phosphonate groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester with similar reactivity but lacking the phosphonate group.
Diethyl Ethoxymethylenemalonate: Another ester with a different substituent on the malonate group.
Dimethyl Malonate: Similar to diethyl malonate but with methyl groups instead of ethyl groups.
Uniqueness
This dual functionality allows for a broader range of chemical transformations and interactions compared to simpler esters .
Properties
CAS No. |
61743-18-8 |
|---|---|
Molecular Formula |
C13H25O8P |
Molecular Weight |
340.31 g/mol |
IUPAC Name |
diethyl 2-(diethoxyphosphorylmethoxymethyl)propanedioate |
InChI |
InChI=1S/C13H25O8P/c1-5-18-12(14)11(13(15)19-6-2)9-17-10-22(16,20-7-3)21-8-4/h11H,5-10H2,1-4H3 |
InChI Key |
VYVOSZOPFPJTKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COCP(=O)(OCC)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(4-Heptylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14569578.png)

![1,1'-[(3-Bromophenyl)methylene]dipiperidine](/img/structure/B14569588.png)


![Propanamide, N,N-bis[2-[[4-(acetylamino)phenyl]thio]ethyl]-](/img/structure/B14569608.png)
![2-[(2,4-Diaminopteridin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14569610.png)

![Butyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14569626.png)
![7-(2-Chloroethoxy)bicyclo[4.1.0]hept-2-ene](/img/structure/B14569633.png)

